1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone
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Overview
Description
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone is an organic compound that features a cyclohexylphenyl group and an ethoxyanilino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexylbenzene with a suitable halogenating agent to introduce a halogen atom into the benzene ring.
Coupling with Ethoxyaniline: The halogenated cyclohexylphenyl intermediate is then reacted with 4-ethoxyaniline in the presence of a base to form the desired product.
Final Propanone Formation: The intermediate product is then subjected to a reaction with a propanone derivative under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclohexylphenyl)-3-(4-methoxyanilino)-1-propanone: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Cyclohexylphenyl)-3-(4-aminophenyl)-1-propanone: Similar structure with an amino group instead of an ethoxyanilino group.
Uniqueness
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone is unique due to the presence of both cyclohexylphenyl and ethoxyanilino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(4-ethoxyanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-2-26-22-14-12-21(13-15-22)24-17-16-23(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-15,18,24H,2-7,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMFOVAYIMVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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